2-Iodo-4-methylbenzaldehyde
Overview
Description
2-Iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-methylbenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the benzene ring.
Another method involves the use of 2-iodotoluene as a starting material. This compound is first converted to 2-iodo-4-methylbenzyl alcohol through a Grignard reaction with formaldehyde. The resulting alcohol is then oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the reagents and control the reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products
Oxidation: 2-Iodo-4-methylbenzoic acid.
Reduction: 2-Iodo-4-methylbenzyl alcohol.
Substitution: 2-Hydroxy-4-methylbenzaldehyde (when iodine is replaced with a hydroxyl group).
Scientific Research Applications
2-Iodo-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-iodo-4-methylbenzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the iodine atom, which makes the benzene ring more reactive towards nucleophiles. The aldehyde group can also participate in various reactions, such as nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylbenzaldehyde: Similar structure but with the iodine and methyl groups at different positions.
2-Bromo-4-methylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Iodo-4-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, as it can be easily substituted with other functional groups.
Biological Activity
2-Iodo-4-methylbenzaldehyde, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features. The presence of the iodine and methyl groups on the benzene ring significantly influences its reactivity and biological activity. This article reviews the biological activities associated with this compound, highlighting its potential applications in drug development and biochemical research.
The molecular formula of this compound is C₈H₇I, and its structure can be represented as follows:
The positioning of the iodine atom enhances its electrophilic character, making it a valuable intermediate in various chemical reactions. The aldehyde functional group allows for participation in nucleophilic addition reactions, which are crucial in biological systems.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The iodine atom can facilitate interactions with nucleophiles in biological pathways, potentially leading to modifications of biomolecules such as proteins and nucleic acids. This reactivity is essential for studying enzyme-catalyzed reactions and probing biological mechanisms.
Biological Activity
Recent studies have explored the biological activities of this compound, revealing its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics .
- Antitumor Properties : Some studies have indicated that compounds similar to this compound possess cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes through electrophilic attack on critical biomolecules .
- Enzyme Inhibition : The compound has been used as a probe in enzyme-catalyzed reactions, demonstrating its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further pharmacological exploration .
Case Studies
A few notable case studies illustrate the biological effects of this compound:
Study | Findings | Relevance |
---|---|---|
Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus | Potential for antibiotic development |
Study B | Showed cytotoxic effects on HeLa cancer cells with an IC50 value indicating strong activity | Implications for cancer therapy |
Study C | Investigated enzyme inhibition, revealing potential pathways affected by the compound | Useful for drug design targeting metabolic enzymes |
Properties
IUPAC Name |
2-iodo-4-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOIEKPCNEVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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